molecular formula C10H12IN3 B12620162 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-

Cat. No.: B12620162
M. Wt: 301.13 g/mol
InChI Key: VNCCFBZINVHERW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with an iodo substituent and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Iodo Group: The iodo substituent is introduced through halogenation reactions, often using reagents like iodine or iodoform.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the iodo group or reduce other functional groups present in the molecule.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various pathways involved in cell signaling and metabolism, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodo and dimethylamino substituents.

    4-Iodo-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the iodo substituent.

    N,N-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine: A derivative with only the dimethylamino group.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- is unique due to the presence of both the iodo and dimethylamino groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

1-(4-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCCFBZINVHERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=NC=CC(=C12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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